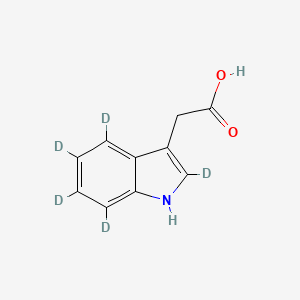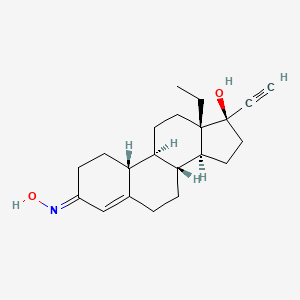
Ortho Evra
Übersicht
Beschreibung
Norelgestromin ist ein synthetisches Gestagen, eine Art von Medikament, das die Wirkungen des natürlichen Hormons Progesteron nachahmt. Es wird hauptsächlich in Kombination mit Ethinylestradiol in kontrazeptiven Pflastern zur Verhütung einer Schwangerschaft verwendet . Norelgestromin ist bekannt für seine hohe Wirksamkeit in der Empfängnisverhütung und wird unter Markennamen wie Evra und Ortho Evra vermarktet .
Wirkmechanismus
Ortho Evra, also known as the contraceptive patch, is a combination of two hormones, norelgestromin (NGMN) and ethinyl estradiol (EE), used for the prevention of pregnancy .
Target of Action
The primary targets of this compound are the progesterone and estrogen receptors. Norelgestromin, the active progestin in this compound, binds to the progesterone receptors, while ethinyl estradiol, a synthetic estrogen, binds to the estrogen receptors .
Mode of Action
This compound works by suppressing gonadotropins, primarily luteinizing hormone and follicle-stimulating hormone. This suppression inhibits ovulation, preventing the release of an egg from the ovaries during the menstrual cycle . Additionally, this compound induces changes in the cervical mucus, making it more difficult for sperm to enter the uterus, and alters the endometrium (the lining of the uterus), reducing the likelihood of implantation of a fertilized egg .
Biochemical Pathways
This compound affects several biochemical pathways. By binding to progesterone and estrogen receptors, it influences the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropins and inhibition of ovulation . It also impacts the biochemical environment of the cervix and uterus, leading to changes in cervical mucus and the endometrium .
Pharmacokinetics
This compound delivers norelgestromin and ethinyl estradiol to the systemic circulation through the skin. The systemic exposures of NGMN and EE during the use of this compound are higher, and peak concentrations are lower than those produced by an oral contraceptive containing norgestimate 250 mcg / EE 35 mcg . The patch maintains serum concentrations of norelgestromin and ethinyl estradiol within these ranges for up to 10 days .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of ovulation, alteration of the cervical mucus and endometrium, and potential changes in the menstrual cycle. These changes work together to prevent pregnancy .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the patch’s adhesion can be affected by heat, humidity, and physical activity. Studies have shown that efficacious concentrations of norelgestromin and ethinyl estradiol are achieved regardless of these factors . It’s also important to note that this compound may be less effective in preventing pregnancy in women at or above 198 lbs (90 kg) .
Biochemische Analyse
Biochemical Properties
Ortho Evra’s biochemical properties are primarily due to its two active ingredients, norelgestromin and ethinyl estradiol. These substances prevent pregnancy by inhibiting ovulation, thickening the cervical mucus to reduce the likelihood of sperm entering the uterus, and altering the endometrium to decrease the chance of implantation .
Cellular Effects
The two active compounds in this compound, norelgestromin and ethinyl estradiol, exert their effects at the cellular level. They influence cell function by impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the diffusion of norelgestromin and ethinyl estradiol from the patch through the skin and into the bloodstream . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The patch’s stability, degradation, and long-term effects on cellular function have been observed in in vitro and in vivo studies . For instance, if the patch is removed for 24 hours or less, no significant disruption to the delivery of the drugs occurs .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Norelgestromin wird aus Norgestimat synthetisiert, einem Gestagen, das in verschiedenen kontrazeptiven Formulierungen verwendet wird. Die Synthese umfasst mehrere Schritte, einschließlich der Umwandlung von Norgestimat in seinen aktiven Metaboliten, Norelgestromin. Zu den wichtigsten Schritten gehören die Oxime-Bildung, die Reduktion und die Hydroxylierung .
Industrielle Produktionsmethoden
Die industrielle Produktion von Norelgestromin umfasst eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von Lösungsmitteln, Katalysatoren sowie kontrollierter Temperatur- und Druckbedingungen, um die chemischen Reaktionen zu ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Norelgestromin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Oxime in Keton.
Reduktion: Reduktion von Keton zur Hydroxylgruppe.
Substitution: Einführung von funktionellen Gruppen zur Verbesserung der biologischen Aktivität.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Wie z. B. Kaliumpermanganat.
Reduktionsmittel: Wie z. B. Natriumborhydrid.
Katalysatoren: Wie z. B. Palladium auf Kohlenstoff für Hydrierungsreaktionen.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Norelgestromin und seine Metaboliten, die biologisch aktiv sind und zu seiner kontrazeptiven Wirkung beitragen .
Wissenschaftliche Forschungsanwendungen
Norelgestromin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung synthetischer Wege und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Hormonrezeptoren und zelluläre Signalwege.
Medizin: Weit verbreitet in kontrazeptiven Pflastern zur Verhütung einer Schwangerschaft.
Wirkmechanismus
Norelgestromin entfaltet seine Wirkung durch Bindung an Progesteronrezeptoren im Körper, wodurch das natürliche Hormon Progesteron nachgeahmt wird. Diese Bindung hemmt den Eisprung durch Unterdrückung der Gonadotropine, induziert Veränderungen im Endometrium, um die Wahrscheinlichkeit einer Einnistung zu verringern, und verdickt den Zervixschleim, um die Spermienbewegung zu behindern . Die primären molekularen Ziele sind der Progesteronrezeptor und die Östron-Sulfatase .
Wissenschaftliche Forschungsanwendungen
Norelgestromin has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Norelgestromin wird oft mit anderen Gestagenen verglichen, wie z. B.:
Levonorgestrel: Ein weiteres synthetisches Gestagen, das in verschiedenen kontrazeptiven Methoden verwendet wird.
Norgestimat: Die Stammverbindung von Norelgestromin, die in oralen Kontrazeptiva verwendet wird.
Desogestrel: Ein Gestagen der dritten Generation mit geringerer androgener Aktivität im Vergleich zu früheren Gestagenen.
Norelgestromin ist aufgrund seiner hohen Wirksamkeit in transdermalen kontrazeptiven Pflastern und seiner minimalen androgenen Aktivität einzigartig, was es für viele Frauen zur bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLNHNDMZNMC-VTKCIJPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74183-55-4, 53016-31-2 | |
| Record name | Norelgestromin, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORELGESTROMIN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ortho Evra prevent pregnancy?
A1: this compound primarily prevents pregnancy by inhibiting ovulation. [] Both NGMN and EE work synergistically to suppress gonadotropins, thereby disrupting follicular development and preventing the release of an egg. []
Q2: Does this compound impact cervical mucus?
A2: Yes, this compound alters the composition of cervical mucus, increasing its viscosity and making it difficult for sperm to penetrate the cervix and reach the uterus. []
Q3: Are there any other mechanisms by which this compound works?
A3: this compound also induces changes in the endometrium, making it less receptive to implantation should fertilization occur. []
Q4: How are norelgestromin and ethinyl estradiol absorbed from the patch?
A4: Both NGMN and EE are absorbed through the skin and into the bloodstream following a concentration gradient. [, ] The patch is designed for continuous release over a 7-day period. []
Q5: How are NGMN and EE metabolized and excreted?
A5: While specific details on metabolism and excretion pathways weren't elaborated upon in the provided research, it's known that both hormones undergo hepatic metabolism, similar to orally administered contraceptives. Excretion likely occurs through a combination of urine and feces. []
Q6: What happens to NGMN and EE levels if the patch detaches?
A6: Mathematical models have been developed to predict NGMN and EE serum concentrations in cases of patch detachment. These models indicate that serum levels decline gradually following detachment, but the rate depends on the extent and duration of detachment. []
Q7: Have there been studies comparing this compound to oral contraceptives?
A7: Yes, several studies have compared this compound to oral contraceptives containing levonorgestrel or desogestrel. These studies demonstrated comparable efficacy in preventing pregnancy and altering cervical mucus. [, ]
Q8: What are the advantages of this compound over oral contraceptives?
A8: One key advantage is improved compliance. Clinical trials revealed that women using this compound demonstrated higher rates of perfect compliance compared to those using oral contraceptives. [] This is attributed to the weekly application schedule, which may be more convenient for some individuals. [, ]
Q9: What are the common side effects reported with this compound?
A9: The most common side effects reported are similar to those associated with combined oral contraceptives, with the addition of application site reactions. These reactions are typically mild to moderate and include redness, itching, or irritation. []
Q10: Were there any safety concerns raised about this compound?
A10: Some studies suggested a potential increased risk of venous thromboembolism (VTE) in this compound users compared to those using certain oral contraceptives. This led to updates in the product labeling to reflect this potential risk. [, , ]
Q11: Has the relationship between this compound and body weight been investigated?
A11: Yes, research suggests that this compound might be less effective in women weighing over 90 kg compared to women with lower body weights. [, ] Further research is necessary to fully understand the relationship between body weight and contraceptive patch efficacy. []
Q12: Have there been studies on this compound's impact on bone health in adolescents?
A12: Limited research suggests that this compound does not appear to negatively affect bone accretion in adolescents, but further investigation is needed. []
Q13: Are there alternative contraceptive methods with different delivery systems?
A13: Yes, several alternatives are available, including the vaginal ring (NuvaRing), contraceptive injections (Depo-Provera, Lunelle), and the levonorgestrel-releasing intrauterine system (Mirena). Each method offers its own set of advantages and disadvantages, impacting patient adherence and satisfaction. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


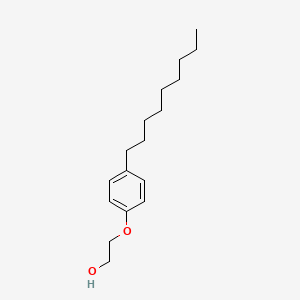
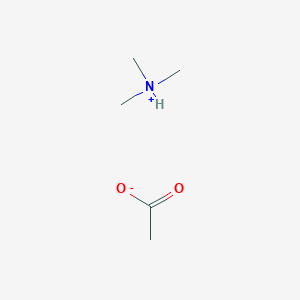
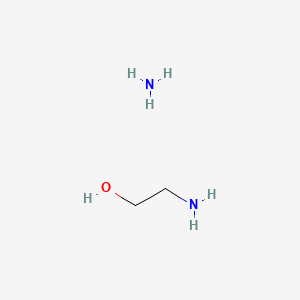
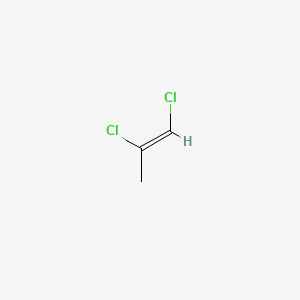
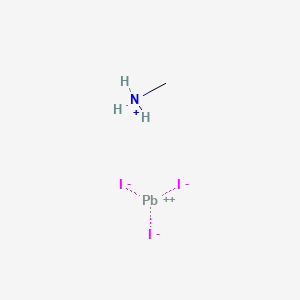
![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)
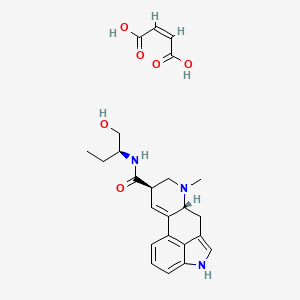
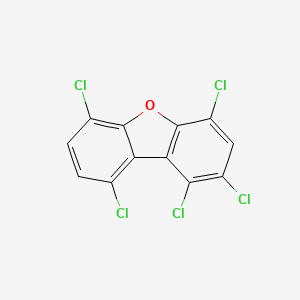
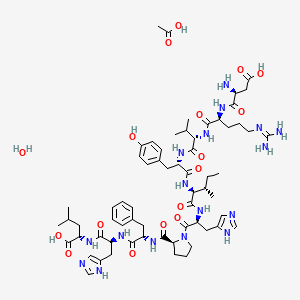
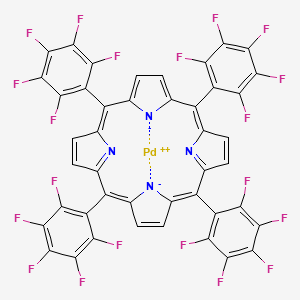
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
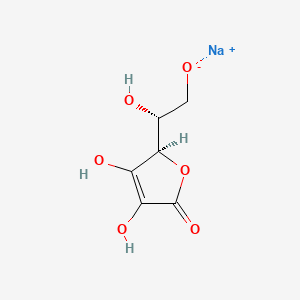
![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)
